Rebamipide methyl ester
Overview
Description
Rebamipide methyl ester is a derivative of rebamipide, a gastroprotective agent primarily used for the treatment of gastric ulcers and gastritis. Rebamipide itself is known for its ability to enhance the healing of gastric mucosal lesions by stimulating the production of endogenous prostaglandins and scavenging free radicals . The methyl ester form of rebamipide is synthesized to improve its solubility and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rebamipide methyl ester typically involves the esterification of rebamipide. One common method starts with the reaction of rebamipide with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is carried out under reflux conditions to ensure complete conversion to the ester form. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure it meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Rebamipide methyl ester undergoes several types of chemical reactions, including:
Substitution: The chlorine atom in the benzoyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous sodium hydroxide or hydrochloric acid at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Hydrolysis: Rebamipide
Oxidation: Various oxidized derivatives of this compound
Substitution: Substituted derivatives of this compound
Scientific Research Applications
Rebamipide methyl ester has several scientific research applications:
Mechanism of Action
Rebamipide methyl ester exerts its effects primarily through the induction of endogenous prostaglandin synthesis, which enhances the protective mechanisms of the gastric mucosa . It also scavenges free radicals, reducing oxidative stress and inflammation . The compound interacts with various molecular targets, including cyclooxygenase enzymes and reactive oxygen species, to exert its gastroprotective effects .
Comparison with Similar Compounds
Similar Compounds
Rebamipide: The parent compound, known for its gastroprotective properties.
Misoprostol: Another gastroprotective agent that stimulates prostaglandin production.
Sucralfate: Forms a protective barrier on the gastric mucosa.
Uniqueness
Rebamipide methyl ester is unique in its enhanced solubility and bioavailability compared to rebamipide. This makes it a promising candidate for improved therapeutic efficacy and patient compliance.
Properties
IUPAC Name |
methyl 2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O4/c1-27-20(26)17(23-19(25)12-6-8-14(21)9-7-12)10-13-11-18(24)22-16-5-3-2-4-15(13)16/h2-9,11,17H,10H2,1H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAXCBIDOZGKWRV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC(=O)NC2=CC=CC=C21)NC(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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